2-(2-Fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide 2-(2-Fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 438194-68-4
VCID: VC0507813
InChI: InChI=1S/C21H16FNO4/c1-25-20-10-14-13-6-2-4-8-17(13)27-19(14)11-16(20)23-21(24)12-26-18-9-5-3-7-15(18)22/h2-11H,12H2,1H3,(H,23,24)
SMILES: COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
Molecular Formula: C21H16FNO4
Molecular Weight: 365.4g/mol

2-(2-Fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

CAS No.: 438194-68-4

Main Products

VCID: VC0507813

Molecular Formula: C21H16FNO4

Molecular Weight: 365.4g/mol

2-(2-Fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide - 438194-68-4

CAS No. 438194-68-4
Product Name 2-(2-Fluorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Molecular Formula C21H16FNO4
Molecular Weight 365.4g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide
Standard InChI InChI=1S/C21H16FNO4/c1-25-20-10-14-13-6-2-4-8-17(13)27-19(14)11-16(20)23-21(24)12-26-18-9-5-3-7-15(18)22/h2-11H,12H2,1H3,(H,23,24)
Standard InChIKey RTVDOUKNDBVHOS-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
Canonical SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
PubChem Compound 4197277
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator